An In-Depth Technical Guide to the Physicochemical Properties of (E)-2-Chloro-5-methylnicotinaldehyde oxime
An In-Depth Technical Guide to the Physicochemical Properties of (E)-2-Chloro-5-methylnicotinaldehyde oxime
Introduction
(E)-2-Chloro-5-methylnicotinaldehyde oxime is a pyridine-based organic compound featuring an oxime functional group. Its structure is of significant interest in medicinal chemistry and materials science due to the unique interplay of its constituent parts. The pyridine ring, a common scaffold in pharmaceuticals, provides a basic nitrogen atom and an aromatic system. The chloro and methyl substituents on this ring critically modulate the electronic distribution, lipophilicity, and metabolic stability of the molecule.[1] The oxime group (C=N-OH) is a versatile functional handle known for its stereochemistry, potential for hydrogen bonding, and its role as a precursor in various organic syntheses.[1][2][3]
This guide provides a comprehensive overview of the core physicochemical properties of (E)-2-Chloro-5-methylnicotinaldehyde oxime. It is designed to equip researchers with the foundational knowledge and experimental frameworks necessary to understand, handle, and utilize this compound effectively in a research and development setting. The narrative balances established data with field-proven experimental methodologies for determining key parameters, ensuring both theoretical understanding and practical applicability.
Chemical Structure
Figure 1. Chemical Structure of (E)-2-Chloro-5-methylnicotinaldehyde oxime.
Core Compound Properties and Identifiers
A summary of the fundamental identifiers and properties for (E)-2-Chloro-5-methylnicotinaldehyde oxime is presented below. This data serves as the primary reference point for sample identification and basic handling.
| Property | Value | Source(s) |
| CAS Number | 1203500-13-3 | [4][5][6] |
| Molecular Formula | C₇H₇ClN₂O | [4][6][7] |
| Molecular Weight | 170.60 g/mol | [5][6] |
| Appearance | Solid | |
| SMILES String | Cc1cnc(Cl)c(\C=N\O)c1 | |
| InChI Key | MGXHHVLUUMAQPZ-ONNFQVAWSA-N | |
| PubChem Substance ID | 329771818 |
Lipophilicity and Partition Coefficient (LogP)
Lipophilicity, quantified by the partition coefficient (LogP), is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It describes the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[8] A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[8][9]
For (E)-2-Chloro-5-methylnicotinaldehyde oxime, the presence of the chlorine atom and methyl group on the aromatic ring contributes to its lipophilicity. Conversely, the pyridine nitrogen and the polar oxime hydroxyl group enhance its hydrophilic character. The balance of these features dictates its overall LogP value.
Experimental Determination of LogP: The Shake-Flask Method
The shake-flask method remains the gold standard for LogP determination due to its accuracy.[8] The protocol involves measuring the compound's concentration in both n-octanol and a buffered aqueous phase after equilibrium has been reached.
Protocol: Shake-Flask LogP Determination
-
Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Concurrently, saturate n-octanol with the buffer solution. This pre-saturation is critical to prevent volume changes during the experiment.[10]
-
Stock Solution: Prepare a stock solution of (E)-2-Chloro-5-methylnicotinaldehyde oxime in the aqueous buffer.
-
Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol with the compound's stock solution.
-
Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for complete partitioning. Following agitation, allow the phases to separate completely, often aided by centrifugation.
-
Sampling & Analysis: Carefully sample an aliquot from both the aqueous and the n-octanol layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is required for accurate quantification.[10]
-
Calculation: The LogP is calculated using the formula: LogP = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)[8]
Caption: Workflow for experimental LogP determination.
Acidity and Dissociation Constant (pKa)
The acid dissociation constant (pKa) is a measure of a compound's acidity in solution. The oxime functional group contains a weakly acidic proton on the hydroxyl group (-N=OH).[2][11] The pKa value is crucial as it determines the charge state of the molecule at a given pH, which in turn affects its solubility, receptor binding, and membrane transport. The electron-withdrawing nature of the 2-chloro-pyridine ring is expected to increase the acidity (lower the pKa) of the oxime proton compared to an alkyl oxime.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly reliable method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[12]
Protocol: pKa Determination by Potentiometric Titration
-
System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[12]
-
Sample Preparation: Dissolve a precisely weighed amount of (E)-2-Chloro-5-methylnicotinaldehyde oxime in a suitable solvent (e.g., water with a co-solvent like methanol if solubility is low). The final concentration should be around 1-10 mM.
-
Initial Acidification: Acidify the sample solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl).
-
Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to exclude CO₂. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, ensuring the reading is stable.[12]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid titration curve, specifically where half of the compound has been neutralized.[13] This can be found using the first or second derivative of the curve.
-
Replication: Perform the titration at least in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.[12]
Caption: General synthesis of the target oxime.
Conclusion
This technical guide has detailed the essential physicochemical properties of (E)-2-Chloro-5-methylnicotinaldehyde oxime, grounding theoretical principles in established experimental protocols. Understanding its lipophilicity (LogP), acidity (pKa), stability, and spectroscopic characteristics is fundamental for any researcher aiming to incorporate this molecule into advanced applications, from drug discovery to materials science. The provided methodologies offer a robust framework for in-house characterization, ensuring data integrity and reproducibility.
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(Note: A placeholder image is used. The actual structure is defined by its SMILES string for computational input.)